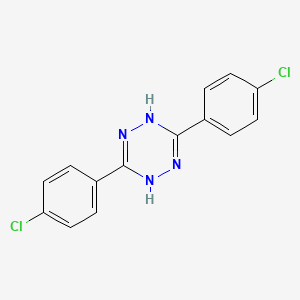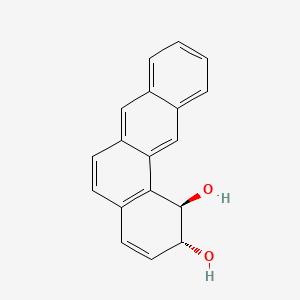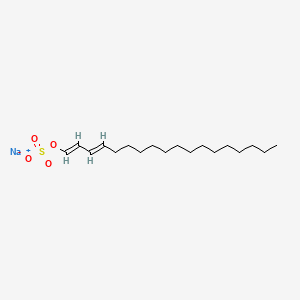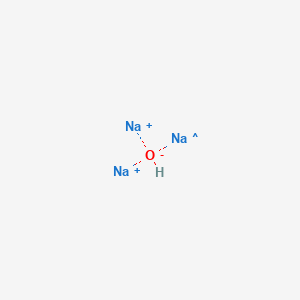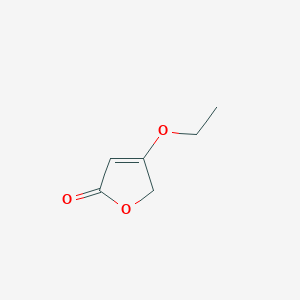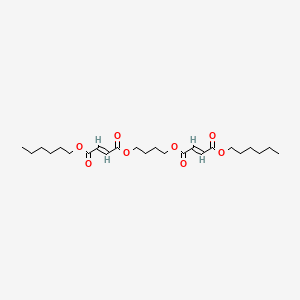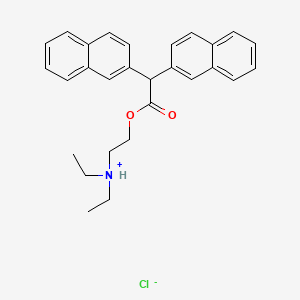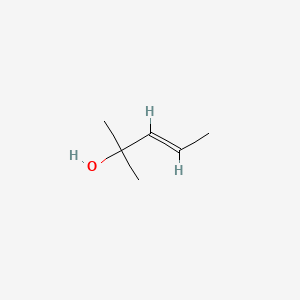
trans-2-Methyl-3-penten-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Methyl-3-penten-2-OL: is an organic compound with the molecular formula C6H12O. It is a type of alcohol that features a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.
Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions due to their efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted alcohols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.
Vergleich Mit ähnlichen Verbindungen
trans-3-Penten-2-OL: Another unsaturated alcohol with a similar structure but different positioning of the double bond.
trans-2-Penten-1-OL: Similar in structure but with the hydroxyl group at a different position.
3-Methyl-2-pentene: An unsaturated hydrocarbon without the hydroxyl group.
Uniqueness: trans-2-Methyl-3-penten-2-OL is unique due to its specific positioning of the double bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds.
Eigenschaften
Molekularformel |
C6H12O |
|---|---|
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(E)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+ |
InChI-Schlüssel |
OWVUFBAJXKEVBE-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C(C)(C)O |
Kanonische SMILES |
CC=CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



